molecular formula C19H20BrN3O3 B11560368 N-(3-bromophenyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-5-oxopentanamide

N-(3-bromophenyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-5-oxopentanamide

Cat. No.: B11560368
M. Wt: 418.3 g/mol
InChI Key: ZJRLWJDPDFWBSF-FYJGNVAPSA-N
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Description

N-(3-BROMOPHENYL)-4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE: is a complex organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group, which are connected through a hydrazinecarbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-BROMOPHENYL)-4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE typically involves the following steps:

    Formation of the Hydrazone Intermediate: This step involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation Reaction: The hydrazone intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction of the hydrazinecarbonyl linkage can yield amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving hydrazine derivatives.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl linkage can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl and methoxyphenyl groups can also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

  • N-(4-BROMOPHENYL)-3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE
  • N-(4-BROMOPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE

Comparison:

  • Structural Differences: The position and nature of substituents on the phenyl rings differ among these compounds, affecting their chemical reactivity and biological activity.
  • Uniqueness: N-(3-BROMOPHENYL)-4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE is unique due to the presence of both a bromophenyl and a methoxyphenyl group, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C19H20BrN3O3

Molecular Weight

418.3 g/mol

IUPAC Name

N-(3-bromophenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C19H20BrN3O3/c1-26-17-8-2-5-14(11-17)13-21-23-19(25)10-4-9-18(24)22-16-7-3-6-15(20)12-16/h2-3,5-8,11-13H,4,9-10H2,1H3,(H,22,24)(H,23,25)/b21-13+

InChI Key

ZJRLWJDPDFWBSF-FYJGNVAPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CCCC(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CCCC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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